
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- can be synthesized through various methods. One common method involves the decarboxylation of α-keto acids or the reaction between 2-fluoropropanone and ethyl acetoacetate . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound’s purity and quality for its intended applications .
化学反応の分析
Types of Reactions
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo electrophilic addition and free radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can produce more saturated hydrocarbons .
科学的研究の応用
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its unique structure makes it a subject of study in biochemical research.
作用機序
The mechanism of action of 7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
類似化合物との比較
Similar Compounds
Isolongifolenone: Another name for the same compound.
1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7(4aH)-one: A similar compound with slight structural variations.
Uniqueness
The uniqueness of 7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- lies in its distinctive odor and its versatility in undergoing various chemical reactions. Its structure allows it to be used in a wide range of applications, from fragrance manufacturing to pharmaceutical research .
特性
CAS番号 |
67999-55-7 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalenone |
InChI |
InChI=1S/C15H24O/c1-13(2)9-11(16)7-12-14(3,4)10-5-6-15(12,13)8-10/h10,12H,5-9H2,1-4H3 |
InChIキー |
MWPBNGVYOHBVGM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)CC2C13CCC(C3)C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


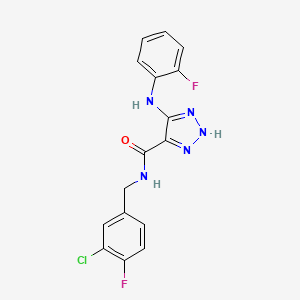
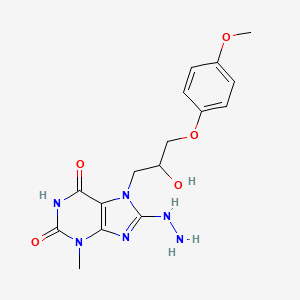
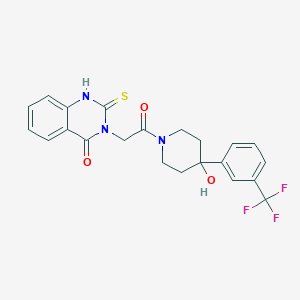
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14107384.png)
![1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107385.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107392.png)
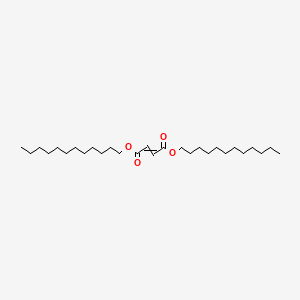
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14107400.png)
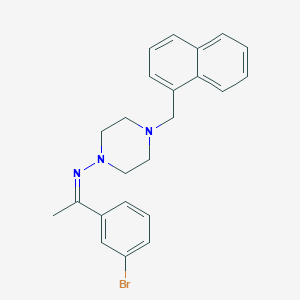

![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14107417.png)
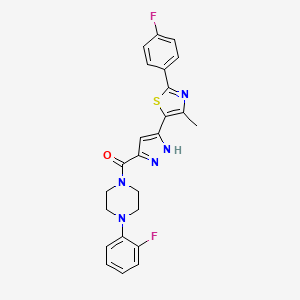
![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107430.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14107435.png)
